molecular formula C18H29N3O2 B7923702 3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7923702
M. Wt: 319.4 g/mol
InChI Key: WDHRGEWDXNMEDH-UHFFFAOYSA-N
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Description

3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine-based compound featuring a benzyl ester moiety and a tertiary amine side chain. This structure includes a pyrrolidine ring substituted with a methyl group linked to an isopropylamino-ethylamine chain.

The compound is listed as a discontinued product in CymitQuimica’s catalog (Ref: 10-F081062), suggesting challenges in synthesis, stability, or commercial demand . Its synthesis likely involves multi-step reactions, such as coupling of protected amino acids with activated esters, similar to methods described for analogs (e.g., diazocarbonyl insertion or acetylation strategies) .

Properties

IUPAC Name

benzyl 3-[[2-aminoethyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-15(2)20(11-9-19)12-17-8-10-21(13-17)18(22)23-14-16-6-4-3-5-7-16/h3-7,15,17H,8-14,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHRGEWDXNMEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)CC1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a derivative of pyrrolidine that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an amino group and a benzyl ester moiety. Its molecular formula is C15H22N2O2C_{15}H_{22}N_2O_2, and it possesses several functional groups that contribute to its biological activity.

Key Structural Features

FeatureDescription
Pyrrolidine RingCentral to the compound's structure
Amino GroupContributes to interaction with biological targets
Benzyl EsterEnhances lipophilicity and bioavailability

Pharmacological Effects

Research indicates that compounds similar to This compound exhibit diverse biological activities including:

  • Anticancer Activity : Studies have shown that derivatives of pyrrolidine can inhibit cancer cell proliferation. For instance, certain analogs have demonstrated significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells .
  • Anti-inflammatory Properties : The compound's structural similarity to known anti-inflammatory agents suggests potential COX inhibition. In vitro studies have reported IC50 values indicating effective suppression of COX-2 activity, a key enzyme in inflammatory pathways .
  • Neuroprotective Effects : Some derivatives have shown promise in targeting neurodegenerative disorders by modulating neurotransmitter receptors, particularly in the context of glutamate signaling .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Receptor Modulation : Interaction with neurotransmitter receptors may lead to altered signaling pathways associated with pain and inflammation.
  • Enzyme Inhibition : The inhibition of COX enzymes can reduce the production of pro-inflammatory mediators, thereby alleviating inflammation.
  • Cell Cycle Interference : Anticancer effects may arise from disrupting cell cycle progression in malignant cells.

Case Study 1: Anticancer Activity

A study focused on the cytotoxic effects of several pyrrolidine derivatives, including our compound of interest, demonstrated significant inhibition of cell growth in human cancer cell lines. The study reported IC50 values ranging from 10 µM to 30 µM across different cell types, indicating a promising therapeutic index for further development .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan, administration of a related pyrrolidine derivative resulted in a marked reduction in paw edema compared to control groups. The results indicated an ED50 value comparable to standard anti-inflammatory drugs like indomethacin .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The compound serves as a precursor for synthesizing various pharmacologically active molecules. Its structural similarities to known drugs suggest it could exhibit similar biological activities, particularly in modulating neurotransmitter systems or acting as enzyme inhibitors .
  • Neurotransmitter Modulation :
    • Due to its amino acid derivative nature, it may interact with neurotransmitter receptors, potentially leading to applications in treating neurological disorders. Research indicates that compounds with similar structures can act as agonists or antagonists at serotonin and dopamine receptors .
  • Chemokine Receptor Modulation :
    • Studies have shown that pyrrolidine derivatives can function as modulators of chemokine receptors, which are vital in inflammatory responses and immune system regulation. This suggests potential therapeutic roles in autoimmune diseases or chronic inflammation .

Biochemical Research Applications

  • Enzyme Inhibition Studies :
    • The compound’s ability to act as a competitive inhibitor for certain enzymes can be explored in biochemical assays. Such studies are essential for understanding metabolic pathways and developing targeted therapies for metabolic disorders.
  • Synthesis of Peptide Analogues :
    • Its structure allows for modifications that can lead to the synthesis of peptide analogues, which are valuable in drug design for enhancing efficacy and reducing side effects .

Case Study 1: Neuropharmacological Effects

A study conducted on similar pyrrolidine derivatives demonstrated their effectiveness in modulating serotonin levels in animal models, suggesting potential applications in treating depression and anxiety disorders. The structural modifications akin to those in 3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester were pivotal in enhancing bioactivity.

Case Study 2: Chemokine Receptor Interaction

Research involving the synthesis of chemokine receptor modulators has highlighted the role of pyrrolidine compounds in regulating immune responses. Compounds structurally related to the target compound have shown promise in preclinical trials for conditions such as rheumatoid arthritis and multiple sclerosis.

Data Tables

Application AreaDescriptionPotential Impact
Drug DevelopmentPrecursor for new pharmacological agentsEnhanced therapeutic efficacy
Neurotransmitter ModulationInteraction with serotonin/dopamine receptorsTreatment options for mood disorders
Enzyme InhibitionCompetitive inhibition studiesInsights into metabolic pathways
Chemokine ModulationModulation of immune responsesTherapeutic strategies for autoimmune diseases

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Structural Variation vs. Target Compound Biological Activity/Application Key References
2-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester Lacks the 2-aminoethyl group in the side chain Discontinued; no direct activity reported
(S)-3-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester Replaces pyrrolidine with a piperidine ring Discontinued; potential ACE2 or protease modulation
2-[(2-Carboxy-3-phenyl-propyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic acid benzyl ester Phosphinoyl and phenylpropyl substituents ACE2 inhibitor (IC₅₀: 0.0003 µM)
4-Substituted 2-(3-hydroxy-2-oxo-1-phenethylpropylcarbamoyl) analogs Carbamoyl and phenethyl groups at position 2 Antimalarial (IC₅₀: 86.2–106.5 µM)
2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester Ethylamine instead of isopropylamine in the side chain Discontinued; similar tertiary amine functionality

Key Findings

Piperidine derivatives often exhibit distinct pharmacokinetic profiles due to increased ring flexibility . Phosphinoyl-substituted pyrrolidine analogs () demonstrate potent ACE2 inhibition (IC₅₀: 0.0003 µM), highlighting the impact of electron-withdrawing groups on enzyme binding .

Side-Chain Modifications Replacement of isopropylamine with ethylamine () reduces steric bulk, which may affect interactions with hydrophobic enzyme pockets. This is critical in designing protease inhibitors where side-chain topology dictates selectivity . The 2-aminoethyl group in the target compound could enhance hydrogen-bonding capacity compared to simpler alkylamine analogs (e.g., 2-(isopropylamino-methyl) derivative in ) .

Biological Activity Antimalarial pyrrolidine-1-carboxylic acid benzyl esters (e.g., compounds 17 and 18 in ) show moderate activity (IC₅₀: ~100 µM), comparable to artemisinin derivatives. Their efficacy is attributed to cysteine protease inhibition, a mechanism likely shared by the target compound . ACE2 inhibitors with phosphinoyl groups () achieve nanomolar potency, suggesting that introducing charged or polar substituents could enhance the target compound’s activity .

Synthetic Accessibility Analogs like 2-(naphthalen-2-ylmethyl)pyrrolidine-1-carboxylic acid benzyl ester () are synthesized via palladium-catalyzed coupling, yielding high purity (88–95%) . The target compound’s synthesis may require similar strategies but with additional protection/deprotection steps for the aminoethyl group .

Commercial and Research Viability

  • Multiple analogs (e.g., –15) are discontinued, indicating challenges in scalability or stability. This underscores the need for optimized synthetic routes or functional group modifications to improve viability .

Q & A

Q. What are the critical steps in synthesizing 3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester, and how can reaction conditions be optimized for yield?

Methodological Answer:

  • Key Steps :
    • Reductive Amination : Use sodium cyanoborohydride (NaBH3CN) in methanol/acetic acid (1:1) to reduce imine intermediates, as demonstrated in analogous pyrrolidine ester syntheses .
    • Protection/Deprotection : Employ benzyl esters for carboxylate protection, which can be selectively removed via hydrogenolysis .
  • Optimization :
    • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions in pyrrolidine derivatives.
    • Stoichiometry : Maintain a 4:1 molar ratio of NaBH3CN to substrate to ensure complete reduction of imine bonds .
    • Temperature : Conduct reactions at 0–5°C to minimize side reactions in amine-rich environments .

Q. Which analytical techniques are most reliable for confirming the stereochemical purity of this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® IC-3 column with hexane/isopropanol (90:10) mobile phase to separate epimers, as minor chromatographic condition adjustments (e.g., pH or temperature) can resolve co-eluting stereoisomers .
  • NMR Spectroscopy :
    • 1H-1H COSY : Identify coupling patterns in the pyrrolidine ring to confirm substituent orientation.
    • NOESY : Detect spatial proximity between the benzyl ester and isopropyl-amino groups to validate stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Methodological Answer:

  • Assay-Specific Variables :
    • Membrane Permeability : Test compound solubility in PBS vs. DMSO to account for vehicle-induced activity discrepancies.
    • Metabolic Stability : Pre-incubate the compound with liver microsomes to assess degradation rates, which may explain variability in cell-based vs. in vivo models .
  • Structural Analogues : Compare activity with related angiotensin-converting enzyme inhibitors (e.g., phosphinoyl-pyrrolidine benzyl esters) to isolate pharmacophore contributions .

Q. What advanced purification strategies are recommended for isolating trace impurities or diastereomers from this compound?

Methodological Answer:

  • Multi-Dimensional Chromatography :
    • First Dimension : Normal-phase HPLC (silica gel, ethyl acetate/hexane) to separate bulk impurities.
    • Second Dimension : Reverse-phase HPLC (C18, acetonitrile/water with 0.1% TFA) for fine resolution of diastereomers .
  • Crystallization : Use chiral resolving agents (e.g., L-tartaric acid) to induce selective crystallization of the target stereoisomer .

Q. How can computational modeling guide the design of derivatives with enhanced target binding affinity?

Methodological Answer:

  • Docking Studies :
    • Software : Use Schrödinger Maestro to model interactions between the pyrrolidine core and enzyme active sites (e.g., cysteine proteases or ACE2) .
    • Pharmacophore Mapping : Prioritize modifications to the isopropyl-amino group, which shows high torsional flexibility in MD simulations .
  • QSAR Analysis : Correlate logP values of benzyl ester derivatives with in vitro IC50 data to predict bioavailability .

Q. What experimental protocols mitigate risks of ester hydrolysis during long-term stability studies?

Methodological Answer:

  • Storage Conditions :
    • Temperature : Store at –80°C in anhydrous DMSO to prevent hydrolysis.
    • Desiccants : Include silica gel packs in vials to maintain low humidity .
  • Stability Monitoring :
    • LC-MS : Track degradation products (e.g., free carboxylic acid) monthly using a C18 column and 0.1% formic acid gradient .

Q. How do researchers validate the role of the 2-aminoethyl group in modulating compound reactivity or toxicity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Analog Synthesis : Replace the 2-aminoethyl group with methyl or acetylated variants and compare cytotoxicity in HEK293 cells .
    • Chelation Studies : Use ICP-MS to assess metal-binding capacity (e.g., Zn²⁺ or Cu²⁺), which may influence oxidative stress pathways .

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